N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide
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Overview
Description
N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide, often referred to as “m-MTDATA,” is a starburst π-conjugated molecule. It is based on triphenylamine (TPA) building blocks and is widely used in optoelectronic devices due to its excellent electron-donor characteristics .
Preparation Methods
Synthetic Routes:: The synthetic route for m-MTDATA involves assembling the complex structure from simpler precursors. While I don’t have specific details on the exact synthetic steps, it typically includes reactions like condensation, cyclization, and functional group transformations.
Reaction Conditions:: The reaction conditions may vary, but they likely involve suitable solvents, catalysts, and temperature control.
Industrial Production:: Industrial production methods for m-MTDATA are proprietary and may involve large-scale synthesis using optimized conditions. Unfortunately, I don’t have access to specific industrial protocols.
Chemical Reactions Analysis
Types of Reactions:: m-MTDATA can undergo various chemical reactions, including:
Oxidation: Oxidative processes that modify its electronic structure.
Reduction: Reduction reactions affecting its electron density.
Substitution: Substituting functional groups on the aromatic rings.
Common Reagents and Conditions:: Common reagents include oxidants (e.g., peroxides), reducing agents (e.g., hydrides), and nucleophiles (e.g., amines). Reaction conditions depend on the specific transformation.
Major Products:: The major products formed during these reactions could include derivatives of m-MTDATA with altered properties.
Scientific Research Applications
m-MTDATA finds applications in various fields:
Optoelectronics: Used in organic light-emitting diodes (OLEDs) and organic photovoltaics (solar cells).
Sensors: Its electron-donating properties make it suitable for chemical sensors.
Materials Science: As a building block for functional materials.
Mechanism of Action
The exact mechanism by which m-MTDATA exerts its effects depends on its application context. In OLEDs, for instance, it acts as an electron donor, facilitating charge transport and light emission.
Comparison with Similar Compounds
While I don’t have a direct list of similar compounds, m-MTDATA’s uniqueness lies in its starburst structure, combining TPA units with additional N atoms. Comparing it to other π-conjugated systems would reveal its distinctive features.
Properties
Molecular Formula |
C24H24N4O2S2 |
---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-(4-methylphenyl)-2-[(4,4,8-trimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12(17),13,15-hexaen-13-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H24N4O2S2/c1-13-5-7-15(8-6-13)28-18(29)11-31-23-21-20(25-12-26-23)19-16-9-24(3,4)30-10-17(16)14(2)27-22(19)32-21/h5-8,12H,9-11H2,1-4H3,(H,28,29) |
InChI Key |
PTRTXMXUOVRROF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC=NC3=C2SC4=NC(=C5COC(CC5=C34)(C)C)C |
Origin of Product |
United States |
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